molecular formula C10H10O4 B168736 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 116757-66-5

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B168736
M. Wt: 194.18 g/mol
InChI Key: KAMBUYABGSQMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the CAS Number: 116757-66-5 . It has a molecular weight of 194.19 and its IUPAC name is 7-methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O4/c1-12-8-5-10-9 (4-7 (8)6-11)13-2-3-14-10/h4-6H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 194.19 .

Scientific Research Applications

Synthetic Routes and Medicinal Chemistry

  • Synthesis for Medicinal Applications: The compound has been utilized in the synthesis of pyridyl analogues, which are key intermediates in antibacterial medicinal chemistry programs (Barfoot et al., 2010).

Chemical Structure and Crystallization

  • Crystallization Studies: It has been involved in reactions leading to specific crystalline structures, contributing to the understanding of chemical crystallography (Arderne, Fotsing, & Ndinteh, 2021).

Natural Product Synthesis and Biological Evaluation

  • Natural Product Derivatives and Antibacterial Activity: The compound has been used in the synthesis of derivatives of natural products, with some showing moderate antibacterial activity against specific pathogens (Noviany et al., 2020).

Odorant Research

  • Marine Note Odorants: Research has explored its role in the domain of odorants with marine notes, demonstrating its potential in fragrance chemistry (Gaudin & Laumer, 2015).

Asymmetric Synthesis

  • Lignan Synthesis: The compound has been used in asymmetric and regioselective synthesis approaches for lignans, which are important in various chemical and biological contexts (Gu et al., 2000).

Anticancer and Antiviral Activities

  • Biological Activity Studies: It has been part of the synthesis of compounds evaluated for anticancer and antiviral activities, highlighting its relevance in pharmaceutical research (Lozynskyi et al., 2016).

Antiproliferative Activities

  • Cancer Cell Growth Inhibition: Research on benzannelated derivatives starting from this compound has revealed significant inhibition of cancer cell growth, pointing to its potential in cancer therapy (Saniger et al., 2003).

Safety And Hazards

The safety data sheet (MSDS) for this compound can provide detailed information about its hazards, handling, storage, and disposal .

properties

IUPAC Name

6-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-8-5-10-9(4-7(8)6-11)13-2-3-14-10/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMBUYABGSQMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424655
Record name 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS RN

116757-66-5
Record name 2,3-Dihydro-7-methoxy-1,4-benzodioxin-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116757-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.3 eq. of dry DMF are placed in a three-necked flask and then, using a dropping funnel, 1.3 eq. of phosphorus oxychloride are added at 0° C. After returning to ambient temperature, the compound obtained in Step B (4 g: 20.59 mmol) is dissolved in 6.5 ml of DMF and then added to the previous solution. Heating is carried out for 2 hours at 110° C. After cooling, the mixture is hydrolysed with water and extracted with dichloromethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.